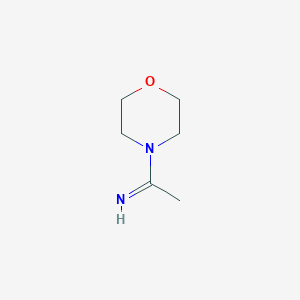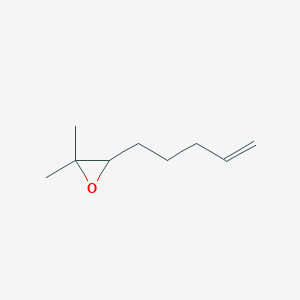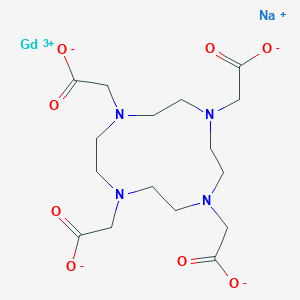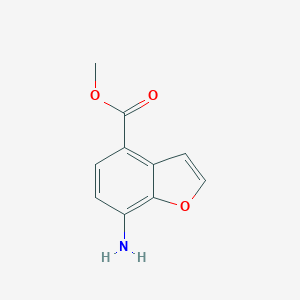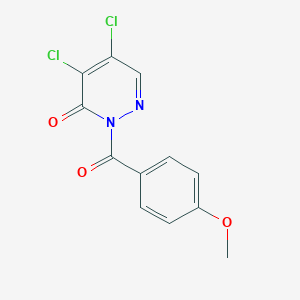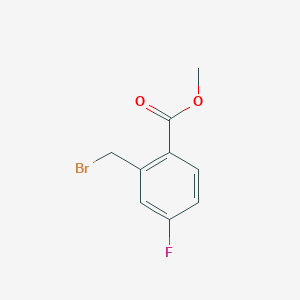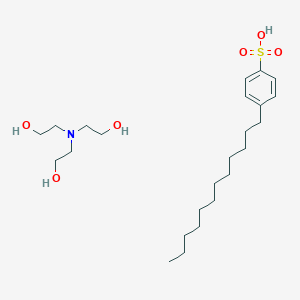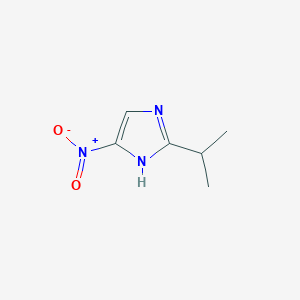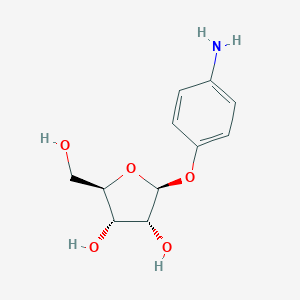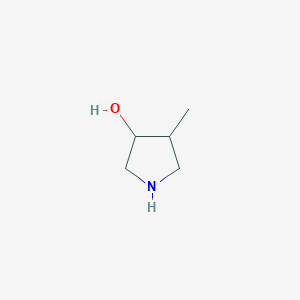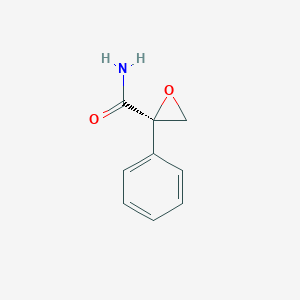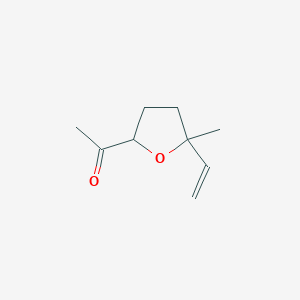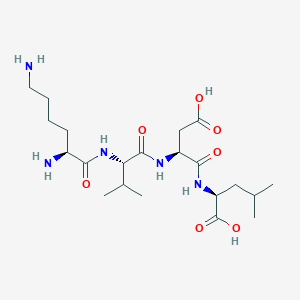
Lysyl-valyl-aspartyl-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lysyl-valyl-aspartyl-leucine (KVAL) is a synthetic peptide that has been widely used in scientific research due to its unique biochemical and physiological properties. The peptide has been synthesized using various methods and has been extensively studied for its mechanism of action and potential applications in various fields of research.
作用机制
The mechanism of action of Lysyl-valyl-aspartyl-leucine is not fully understood, but it is believed to be mediated by its interaction with integrin receptors. Integrins are transmembrane receptors that play a crucial role in cell adhesion and signaling. Lysyl-valyl-aspartyl-leucine has been shown to bind to integrin receptors and activate downstream signaling pathways that lead to apoptosis or other cellular responses.
生化和生理效应
Lysyl-valyl-aspartyl-leucine has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, Lysyl-valyl-aspartyl-leucine has been shown to have anti-inflammatory and antimicrobial properties. Lysyl-valyl-aspartyl-leucine has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.
实验室实验的优点和局限性
Lysyl-valyl-aspartyl-leucine has several advantages for use in lab experiments. It is stable and can be easily synthesized using SPPS. Lysyl-valyl-aspartyl-leucine is also relatively inexpensive compared to other peptides. However, Lysyl-valyl-aspartyl-leucine has some limitations, such as its low solubility in water and its propensity to aggregate.
未来方向
There are several future directions for the use of Lysyl-valyl-aspartyl-leucine in scientific research. One potential application is in the development of novel cancer therapies. Lysyl-valyl-aspartyl-leucine has shown promising results in preclinical studies, and further research is needed to evaluate its potential as a clinical therapy. Lysyl-valyl-aspartyl-leucine also has potential applications in the development of biosensors for the detection of various analytes. Further research is needed to optimize the immobilization of Lysyl-valyl-aspartyl-leucine on sensor surfaces and to evaluate its sensitivity and specificity for different analytes.
Conclusion
In conclusion, Lysyl-valyl-aspartyl-leucine is a synthetic peptide that has been extensively used in scientific research due to its unique biochemical and physiological properties. The peptide can be synthesized using SPPS or LPPS methods and has been used for various applications, including cancer research and the development of biosensors. The mechanism of action of Lysyl-valyl-aspartyl-leucine is not fully understood, but it is believed to be mediated by its interaction with integrin receptors. Lysyl-valyl-aspartyl-leucine has several advantages for use in lab experiments, but it also has some limitations. Future research is needed to evaluate the potential of Lysyl-valyl-aspartyl-leucine in various fields of research.
合成方法
Lysyl-valyl-aspartyl-leucine can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) methods. SPPS is the most common method used for the synthesis of Lysyl-valyl-aspartyl-leucine due to its efficiency and cost-effectiveness. The SPPS method involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are activated with a coupling reagent and then added to the peptide chain. The process is repeated until the desired peptide is obtained.
科学研究应用
Lysyl-valyl-aspartyl-leucine has been extensively used in scientific research for various applications. One of the most significant applications of Lysyl-valyl-aspartyl-leucine is in the field of cancer research. Lysyl-valyl-aspartyl-leucine has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Lysyl-valyl-aspartyl-leucine has also been used in the development of drug delivery systems for the targeted delivery of anticancer drugs.
Lysyl-valyl-aspartyl-leucine has also been used in the development of biosensors for the detection of various analytes. The peptide has been immobilized on the surface of a sensor, and changes in the physical or chemical properties of the peptide in response to the analyte are detected.
属性
CAS 编号 |
140681-91-0 |
|---|---|
产品名称 |
Lysyl-valyl-aspartyl-leucine |
分子式 |
C21H39N5O7 |
分子量 |
473.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H39N5O7/c1-11(2)9-15(21(32)33)25-19(30)14(10-16(27)28)24-20(31)17(12(3)4)26-18(29)13(23)7-5-6-8-22/h11-15,17H,5-10,22-23H2,1-4H3,(H,24,31)(H,25,30)(H,26,29)(H,27,28)(H,32,33)/t13-,14-,15-,17-/m0/s1 |
InChI 键 |
SADYNMDJGAWAEW-JKQORVJESA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
其他 CAS 编号 |
140681-91-0 |
序列 |
KVDL |
同义词 |
KVDL Lys-Val-Asp-Leu lysyl-valyl-aspartyl-leucine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



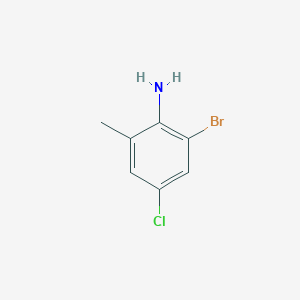
![(3S)-7-hydroxy-6-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B125526.png)
